

Methyl 3-oxohexanoate synonyms and nomenclature

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An In-depth Technical Guide to Methyl 3-oxohexanoate

This technical guide provides a comprehensive overview of **Methyl 3-oxohexanoate**, tailored for researchers, scientists, and professionals in drug development. The document covers its nomenclature, physicochemical properties, and illustrative experimental protocols.

Nomenclature and Synonyms

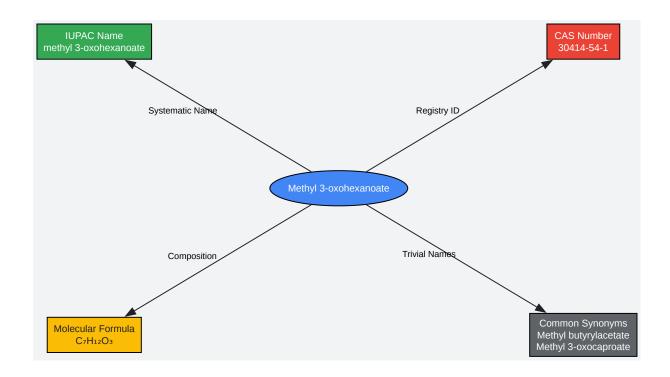
Methyl 3-oxohexanoate is known by various names and identifiers across different chemical databases and suppliers. A consolidated list is provided below for clear identification and cross-referencing.



Identifier Type	Value	Reference(s)
IUPAC Name	methyl 3-oxohexanoate	[1][2]
CAS Number	30414-54-1	[1][2][3][4]
Molecular Formula	C7H12O3	[1][3][4]
Molecular Weight	144.17 g/mol	[1][3][4]
InChI	InChI=1S/C7H12O3/c1-3-4- 6(8)5-7(9)10-2/h3-5H2,1-2H3	[1][5]
InChIKey	SJPCQNABHNCLPB- UHFFFAOYSA-N	[1][2]
SMILES	CCCC(=O)CC(=O)OC	[1][5]
EC Number	250-185-9	[1][4]
PubChem CID	121700	[1][3]
Synonyms	Methyl butyrylacetate, Methyl 3-oxocaproate, 3-Oxohexanoic acid methyl ester, 3-Ketohexanoic acid methyl ester, Butyrylacetic acid methyl ester, Caproic acid, beta-oxo-, methyl ester	[1][3][4][5][6][7]

A logical diagram illustrating the relationship between the primary identifiers of the compound is presented below.





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Diagram 1: Nomenclature and Identifier Relationships.

Physicochemical Properties

The quantitative physical and chemical properties of **Methyl 3-oxohexanoate** are summarized in the table below. These properties are critical for its application in synthesis, formulation, and biological assays.



Property	Value	Reference(s)
Appearance	Colorless to almost colorless clear liquid	[3][4][6][8]
Melting Point	-44 to -42 °C	[3]
Boiling Point	84 - 86 °C at 14 mmHg; 193 °C at 760 mmHg	[3][4]
Density	1.020 g/cm³ (approx. 0.996 g/cm³ also reported)	[3][4]
Refractive Index	1.430 (approx. 1.426 also reported)	[3][4]
Flash Point	73.2 °C	[4]
Water Solubility	33 g/L at 20 °C	[4]
LogP	0.91870	[4]
Vapor Pressure	0.475 mmHg at 25 °C	[4]
Purity (Typical)	≥ 96% (GC)	[3][6]
Storage Temperature	0 - 8 °C	[3][4]

Applications in Research and Development

Methyl 3-oxohexanoate is a versatile intermediate in organic synthesis. Its characteristic β -ketoester moiety allows for a wide range of chemical transformations.

- Pharmaceutical Synthesis: It serves as a building block for more complex pharmaceutical compounds and in the development of novel medications.[3]
- Flavor and Fragrance: The compound possesses a fruity aroma and is used as a flavoring agent in the food industry.[3][8]
- Agrochemicals: It is utilized in the formulation of pesticides and herbicides.[3]



Polymer Production: The compound is employed in the manufacturing of specialty polymers.

Experimental Protocols

While specific, detailed synthesis protocols for **Methyl 3-oxohexanoate** are proprietary or varied, a representative procedure based on common organic chemistry techniques, such as the acylation of a malonic ester analogue, is outlined below. This protocol is illustrative and may require optimization.

Illustrative Synthesis of Methyl 3-oxohexanoate via Malonic Ester Analogue

This method involves the acylation of a metal enolate of a malonic acid half-ester.

Materials:

- Potassium methyl malonate
- Anhydrous acetonitrile (MeCN)
- Triethylamine (Et₃N), dry
- Butyryl chloride
- Magnesium chloride (MgCl₂)
- Hydrochloric acid (HCl), aqueous solution
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine (saturated aqueous NaCl)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Foundational & Exploratory

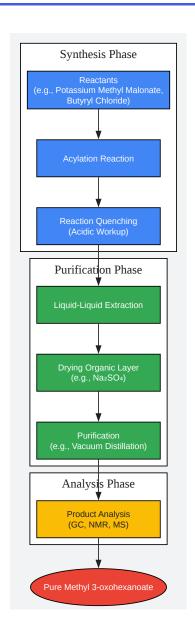




- A solution of potassium methyl malonate in anhydrous acetonitrile is prepared in a roundbottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Triethylamine is added, followed by the slow addition of a solution of magnesium chloride in acetonitrile. The mixture is stirred to form the magnesium enolate.
- The reaction mixture is cooled in an ice bath, and butyryl chloride is added dropwise, maintaining the temperature below 10 °C.
- After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by Thin Layer Chromatography (TLC).
- The reaction is quenched by the addition of cold aqueous HCl solution.
- The product is extracted with diethyl ether. The combined organic layers are washed sequentially with water, saturated aqueous NaHCO₃, and brine.
- The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude Methyl 3-oxohexanoate is purified by vacuum distillation or column chromatography on silica gel.

A generalized workflow for the synthesis and purification process is depicted below.





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Diagram 2: General Workflow for Synthesis and Purification.

Safety and Handling

Methyl 3-oxohexanoate is classified as a combustible liquid.[6] It may cause skin irritation.[1] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[6] Store the compound in a cool, well-ventilated place.[6]



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